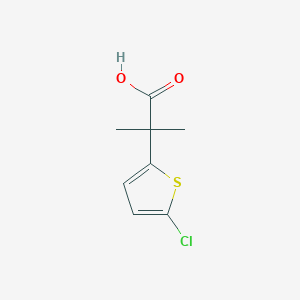![molecular formula C10H14O B2928400 (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one CAS No. 1933690-59-5](/img/structure/B2928400.png)
(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions like temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .科学的研究の応用
Chemical Synthesis and Reaction Mechanisms
(2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one serves as a pivotal compound in chemical synthesis, especially in the formation of complex molecular structures. Wender et al. (2010) elucidated the role of this compound within a metal-catalyzed intermolecular [5+2] cycloaddition/Nazarov cyclization sequence, highlighting its utility in constructing bicyclo[5.3.0]decane skeletons, a core structure in numerous natural products and synthetic targets of biological relevance. This process showcases the compound's significance in facilitating strategic, efficient pathways to complex molecular architectures from simpler precursors (Wender, Stemmler, & Sirois, 2010).
Transition-State Mimicry in Biochemical Processes
Komarov et al. (2015) focused on the parent compound of (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one within a unique class of 90°-twisted amides. Their work demonstrated the compound's potential as a transition-state mimic for cis-trans interconversion in peptide and protein folding, underlining its biochemical significance. The stabilization of the amide group in a high-energy conformation provides insights into enzyme-catalyzed processes, making it a potent tool for studying biochemical pathways (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).
Material Science and Organometallic Chemistry
The structural determination of organometallic compounds incorporating (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one, as investigated by Cotton and Troup (1974), provides a foundation for understanding the conformations of fused cycloalkanes in such complexes. Their research into the crystal and molecular structures of tricyclo[6.2.0.0^2,7]deca-3,5-dienetricarbonyliron compounds sheds light on the interaction between organic molecules and metal centers, offering valuable insights for the development of new materials and catalysts (Cotton & Troup, 1974).
Mass Spectrometry and Stereochemistry
Audenhove et al. (2010) utilized mass spectrometry to differentiate between cis-syn-cis and cis-anti-cis regioisomers of tricyclo[6.2.0.0^2,7]decan-3-ones, demonstrating the compound's relevance in stereochemical analysis. This technique underscores the compound's utility in elucidating complex structural details of chemical reactions, aiding in the precise characterization of molecular configurations (Audenhove, Keukeleire, & Vandewalle, 2010).
Photophysical Studies and Radical Chemistry
Herbertz et al. (1998) explored the electron transfer photochemistry of a bridged norcaradiene variant, contributing to the understanding of radical cation reactivity and nucleophilic capture mechanisms. This research highlights the compound's role in studying photophysical processes and radical chemistry, providing a theoretical framework for the reactivity of radical cations based on spin density correlations (Herbertz, Blume, & Roth, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,6R)-tricyclo[5.2.1.02,6]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2/t6?,7?,8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-VUMZSGCYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

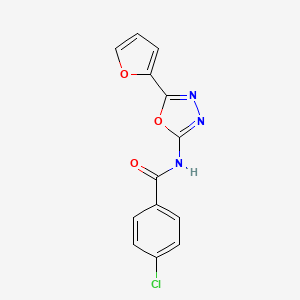
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
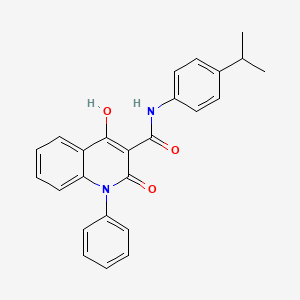
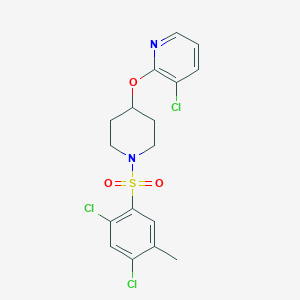
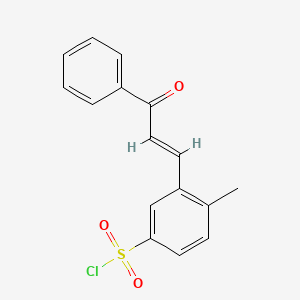
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)
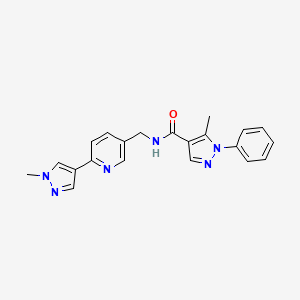
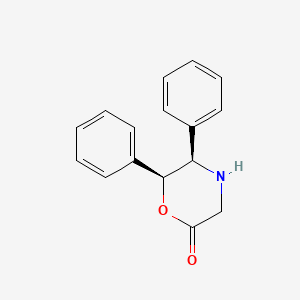
![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

